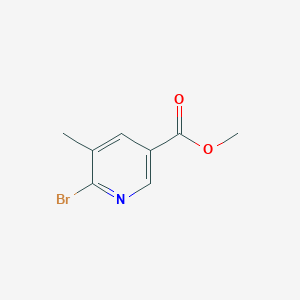

Methyl 6-bromo-5-methylnicotinate

Vue d'ensemble

Description

“Methyl 6-bromo-5-methylnicotinate” is a chemical compound with the molecular formula C8H8BrNO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H8BrNO2 . The molecular weight of the compound is 230.06 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Methylation of Nicotine Derivatives

Research has indicated that derivatives of nicotine, such as 2-methylnicotine, can be produced through reactions involving methylating agents like methyllithium and methyl radicals. The study by Secor, Chavdarian, and Seeman (1981) demonstrates the methylation of nicotine and nicotine N-oxide, leading to the production of 2- and 6-methylnicotines, showcasing the reactivity of such compounds in chemical synthesis Secor, H. V., Chavdarian, C., & Seeman, J. I. (1981). The radical and organometallic methylation of nicotine and nicotine n-oxide☆. Tetrahedron Letters, 22, 3151-3154.

Environmental Impact of Methyl Bromide

Majewski et al. (1995) conducted a field study to estimate the volatilization loss rates of methyl bromide, a soil fumigant, from tarped and nontarped fields. Their findings provide insight into the environmental impact of methyl bromide usage in agriculture, which is relevant to understanding the broader implications of using halogenated compounds like methyl 6-bromo-5-methylnicotinate Majewski, M., McChesney, M. M., Woodrow, J. E., Prueger, J., & Seiber, J. (1995). Aerodynamic measurements of methyl bromide volatilization from tarped and nontarped fields. Journal of Environmental Quality, 24, 742-752.

Synthesis and Chemical Transformations

Guo, Lu, and Wang (2015) reported on an efficient and environmentally friendly method for synthesizing 5-methyl-3-(bromomethyl)pyridine hydrobromide, starting from 5-methylnicotinic acid. This research highlights the synthetic versatility and potential of brominated nicotinate derivatives in chemical synthesis Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21, 203-205.

Electrocatalysis in Organic Synthesis

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating the potential of electrochemical methods in synthesizing valuable organic compounds from simpler brominated precursors. This research opens avenues for the application of this compound in electrocatalytic reactions Feng, Q., Huang, K., Liu, S., & Wang, X. (2010). Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid 1-butyl-3-methyllimidazoliumtetrafluoborate to 6-aminonicotinic acid. Electrochimica Acta, 55, 5741-5745.

Safety and Hazards

“Methyl 6-bromo-5-methylnicotinate” is labeled with the signal word “Warning” and the GHS07 pictogram . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Methyl 6-bromo-5-methylnicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a rubefacient , which means it irritates the skin and dilates the blood vessels, increasing blood flow in the area . The primary targets of Methyl nicotinate are the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Mode of Action

The mode of action of Methyl nicotinate involves peripheral vasodilation . It is thought that Methyl nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life

Biochemical Pathways

The dominant pathway of nicotine metabolism in humans is the formation of cotinine, which occurs in two steps . The first step is cytochrome P450 (P450, CYP) 2A6– catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . As this compound is a derivative of Methyl nicotinate, it may be involved in similar biochemical pathways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s skin permeation is predicted to be -6.22 cm/s .

Result of Action

The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . It enhances local blood flow at the site of application

Action Environment

The action of this compound is likely influenced by environmental factors such as temperature and pH, which can affect its stability and efficacy. The compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature changes.

Propriétés

IUPAC Name |

methyl 6-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHHVEKWOYHXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671907 | |

| Record name | Methyl 6-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210451-92-5 | |

| Record name | Methyl 6-bromo-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)

![6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026932.png)

![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3026934.png)

![3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026936.png)

![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3026937.png)

![1h-Pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3026938.png)

![6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026941.png)

![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3026942.png)

![4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3026943.png)

![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3026944.png)

![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)